Bienvenue dans la boutique en ligne BenchChem!

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine

Autotaxin inhibition ATX-lysophosphatidic acid axis Cancer and fibrosis therapeutics

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine (CAS 90769-34-9) is a 1,3,4-thiadiazole heterocyclic building block with molecular formula C9H15N3S and molecular weight 197.3 g/mol. This compound features a primary amine at the 2-position and a cyclopentylethyl substituent at the 5-position, making it a versatile intermediate for N-acylation and further derivatization.

Molecular Formula C9H15N3S
Molecular Weight 197.3
CAS No. 90769-34-9
Cat. No. B2936293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine
CAS90769-34-9
Molecular FormulaC9H15N3S
Molecular Weight197.3
Structural Identifiers
SMILESC1CCC(C1)CCC2=NN=C(S2)N
InChIInChI=1S/C9H15N3S/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12)
InChIKeyXPYDQSGIOLGMDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine (CAS 90769-34-9): Core Heterocyclic Building Block for Autotaxin-Targeted Chemistry


5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine (CAS 90769-34-9) is a 1,3,4-thiadiazole heterocyclic building block with molecular formula C9H15N3S and molecular weight 197.3 g/mol . This compound features a primary amine at the 2-position and a cyclopentylethyl substituent at the 5-position, making it a versatile intermediate for N-acylation and further derivatization. It is commercially available from multiple vendors at purities of 95–98% and is explicitly sold for research and development use only . Its primary documented utility lies in the synthesis of autotaxin (ATX) inhibitors, as demonstrated in patent US10138230, where N-acylated derivatives of this scaffold achieved single-digit nanomolar IC50 values against human ATX [1].

Why Generic 5-Substituted 1,3,4-Thiadiazol-2-amines Cannot Replace 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in ATX Inhibitor Programs


Within the 1,3,4-thiadiazol-2-amine building block family, the identity of the 5-position substituent is the primary determinant of downstream biological potency in ATX inhibitor programs. In patent US10138230, the 5-(2-cyclopentylethyl) scaffold yielded derived compounds with IC50 values of 3 nM (Example F107) and 16 nM (Example F166), whereas the structurally analogous 5-(2-tetrahydropyran-4-ylethyl) derivative (Example F188) showed an IC50 of 358 nM—a >100-fold loss in potency [1]. Even among cycloalkylalkyl variants, the cyclopentylethyl group occupies a distinct lipophilicity-activity niche: its computed logP of ~2.17–2.24 positions it between the less lipophilic 5-cyclopentyl analog (logP ~1.40–1.70) and the more lipophilic 5-(2-cyclohexylethyl) analog (logP ~2.96–3.21), directly influencing membrane partitioning and target engagement [2]. Generic substitution with any other 5-alkyl or 5-cycloalkylalkyl thiadiazol-2-amine will therefore produce compounds with non-equivalent physicochemical and pharmacological profiles, undermining the reproducibility of structure-activity relationships established in the patent literature.

Quantitative Differentiation Evidence: 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine vs. Structural Analogs


Derivative ATX Inhibitory Potency: Cyclopentylethyl vs. Tetrahydropyranylethyl Substituent

In a consistent enzyme-coupled Quanta Red assay measuring human ATX activity (Thermo Scientific Pierce, Product #15159), the N-[4-(morpholinomethyl)phenyl]-5-oxo-pyrrolidine-3-carboxamide derivative of 5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine (Example F107, BDBM303677) exhibited an IC50 of 3 nM. The directly comparable derivative bearing a 5-(2-tetrahydropyran-4-ylethyl) substituent (Example F188, BDBM303757), differing only in the replacement of the cyclopentyl ring with a tetrahydropyran oxygen heterocycle, showed an IC50 of 358 nM under identical assay conditions [1]. This represents a 119-fold potency advantage for the cyclopentylethyl scaffold.

Autotaxin inhibition ATX-lysophosphatidic acid axis Cancer and fibrosis therapeutics

Derivative ATX Inhibitory Potency: Cyclopentylethyl vs. 3-Methylpentyl Substituent

Within the same patent series, the N-[4-(morpholinomethyl)phenyl]-5-oxo-pyrrolidine-3-carboxamide derivative of 5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine (Example F107) achieved an IC50 of 3 nM, compared to an IC50 of 11 nM for the corresponding 5-(3-methylpentyl) derivative (Example F181, BDBM303751) [1][2]. The cyclopentylethyl variant thus demonstrated a 3.7-fold improvement in potency relative to the branched aliphatic chain analog, despite comparable carbon count and lipophilicity.

Autotaxin inhibition Structure-activity relationship Medicinal chemistry

Lipophilicity Differentiation: Cyclopentylethyl vs. Cyclohexylethyl vs. Cyclopentyl Analogs

The computed logP of 5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine is 2.17–2.24 (depending on computational method), positioning it between the less lipophilic 5-cyclopentyl analog (logP = 1.40) and the more lipophilic 5-(2-cyclohexylethyl) analog (logP = 2.96 by ACD/LogP or 2.47 by other methods) [1]. This intermediate lipophilicity places the compound closer to the optimal LogP range (1–3) for oral bioavailability and CNS drug-likeness parameters. The 5-(2-cyclohexylethyl) analog, by contrast, exceeds a LogP of 3 in ACD/LogP calculations (3.21), predicting higher non-specific binding and lower aqueous solubility.

Lipophilicity Drug-likeness Physicochemical property profiling

Rotatable Bond Count and Conformational Pre-organization Relative to Linear Alkyl Analogs

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine possesses 3 rotatable bonds (the ethylene linker plus exocyclic bonds), compared to 4–5 rotatable bonds for linear or branched alkyl analogs of similar carbon count such as the 5-(3-methylpentyl) variant . The cyclic constraint imposed by the cyclopentyl ring reduces the conformational entropy penalty upon target binding. This structural feature correlates with the observed 3.7-fold improvement in ATX inhibitory potency relative to the 3-methylpentyl analog (3 nM vs. 11 nM), consistent with the principle that pre-organized cyclic scaffolds achieve higher ligand efficiency than their flexible-chain counterparts [1].

Conformational analysis Ligand efficiency Molecular design

Commercial Availability and Purity Specifications for Procurement Reproducibility

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is available from multiple established chemical suppliers (AKSci, ChemDiv, CymitQuimica, ChemScene, Leyan) at specified purities of 95–98% . In contrast, the closest cyclohexylethyl analog (CAS 118314-04-8) is less broadly stocked and frequently listed without a specified purity, necessitating custom synthesis or extended lead times. The compound is also registered in PubChem (CID 3613393) with an MFCD number (MFCD02664068), enabling unambiguous identification and cross-referencing across procurement platforms.

Chemical sourcing Purity specification Reproducibility

Optimal Application Scenarios for 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine Based on Quantitative Evidence


ATX Inhibitor Lead Optimization and Patent-Bound SAR Exploration

The primary evidence-supported application is the synthesis of autotaxin (ATX) inhibitors via N-acylation of the 2-amino group, as exemplified by patent US10138230. Derivatives carrying the 5-(2-cyclopentylethyl) substituent achieved IC50 values of 3–16 nM against human ATX, outperforming analogs with tetrahydropyranylethyl (358 nM) or 3-methylpentyl (11 nM) substituents by factors of 3.7- to 119-fold [1]. Research groups pursuing the ATX-lysophosphatidic acid (LPA) signaling axis in oncology or fibrosis can directly leverage this building block to generate patent-disclosed chemotypes with established structure-activity relationships. The compound's intermediate logP (2.17–2.24) provides a favorable starting point for balancing potency with ADME properties, reducing the need for extensive property optimization cycles .

Cycloalkylalkyl-Thiadiazole Focused Library Synthesis for Kinase or Phosphodiesterase Targets

Beyond ATX, the 1,3,4-thiadiazole core is a recognized pharmacophore in kinase and phosphodiesterase inhibitor design. The cyclopentylethyl substituent's intermediate lipophilicity and reduced rotatable bond count (3) relative to linear alkyl analogs make this building block a strategic choice for synthesizing focused libraries where conformational pre-organization is hypothesized to enhance target binding entropy [1]. The compound's commercial availability at 95–98% purity from multiple suppliers ensures that library synthesis can proceed with reproducible quality, avoiding the batch variability that plagues less accessible analogs . The thiadiazole ring itself can engage in hydrogen bonding and π-stacking interactions, while the primary amine provides a clean handle for parallel amide coupling chemistry.

Comparative Physicochemical Benchmarking Studies of Cycloalkyl Substituent Effects

The compound serves as an ideal probe for systematic studies correlating cycloalkyl ring size and linker length with pharmacokinetic parameters. Its logP (2.17–2.24) and TPSA (~51.8–80.8 Ų) are well-characterized, and it sits at the midpoint of a substituent series spanning 5-cyclopentyl (logP ~1.40), 5-(2-cyclopentylethyl) (logP ~2.17), and 5-(2-cyclohexylethyl) (logP ~2.96) [1]. Research groups investigating how incremental changes in cycloalkyl lipophilicity affect membrane permeability, metabolic stability, or CYP450 inhibition can use this compound as a defined intermediate reference point, with the added benefit that its ATX inhibitor derivatives provide a functional readout for target engagement .

Quote Request

Request a Quote for 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.